N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea
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Overview
Description
N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrazolyl urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea typically involves the reaction of 3-chloroaniline with 4-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]carbamate
- **N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea
- **N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]amide
Uniqueness
N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a pyrazolyl urea core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
606102-08-3 |
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Molecular Formula |
C17H14ClFN4O |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-15(11-5-7-13(19)8-6-11)16(22-21-10)23(17(20)24)14-4-2-3-12(18)9-14/h2-9H,1H3,(H2,20,24)(H,21,22) |
InChI Key |
YWWSSBFTIIXXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N(C2=CC(=CC=C2)Cl)C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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